![molecular formula C14H28N2 B5100351 N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)
N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine, commonly known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that has been identified as a designer drug and is commonly used as a recreational drug. However, the scientific research community has shown interest in MPHP due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MPHP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulation of the central nervous system. The stimulant properties of MPHP can improve cognitive function and increase wakefulness.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, and body temperature. MPHP can also cause euphoria, increased sociability, and decreased appetite. However, prolonged use of MPHP can lead to addiction, psychosis, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the limitations of MPHP include its potential for abuse and toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
For the research on MPHP include the development of safer and more effective therapeutic agents based on its chemical structure. Additionally, further studies are needed to understand the long-term effects of MPHP use and its potential for addiction. The investigation of the pharmacokinetics and pharmacodynamics of MPHP can also provide valuable insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of cycloheptanone with 1-methyl-2-pyrrolidinyl ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The purity of the synthesized MPHP can be determined through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MPHP has been identified as a potential therapeutic agent for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. The stimulant properties of MPHP can improve cognitive function and increase wakefulness, thereby reducing the symptoms of ADHD and narcolepsy. Additionally, MPHP has been studied for its potential use in the treatment of obesity due to its appetite suppressant properties.
Propiedades
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-16-12-6-9-14(16)10-11-15-13-7-4-2-3-5-8-13/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRISDKXWFCCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
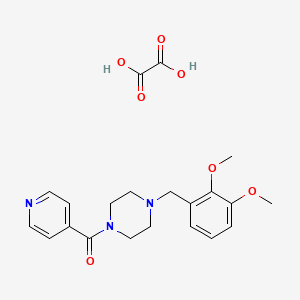
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
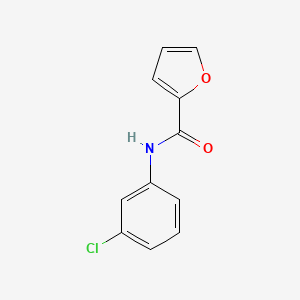
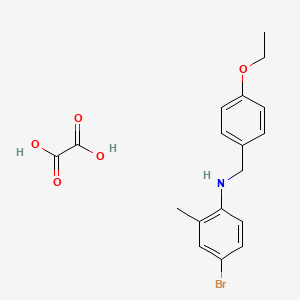
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
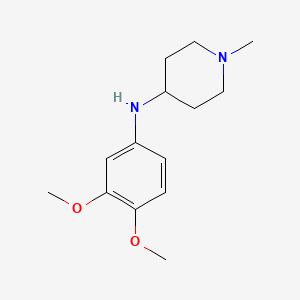
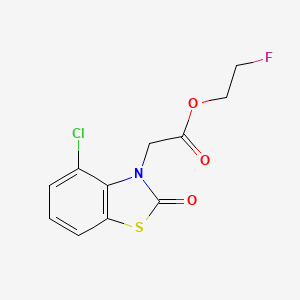
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5100330.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
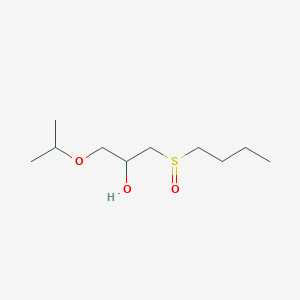
![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)
![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)